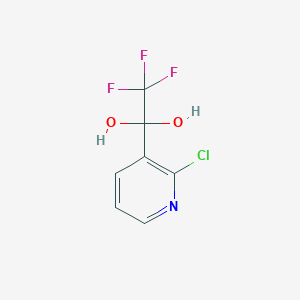![molecular formula C14H8I4O4 B12447252 [4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetraiodothyroacetic acid is a deaminated analog of L-thyroxine, a thyroid hormone. This compound is known for its ability to inhibit the pro-angiogenesis actions of thyroid hormones and acts as a thyrointegrin receptor antagonist . It has a molecular formula of C14H8I4O4 and a molecular weight of 747.83 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetraiodothyroacetic acid can be synthesized through the iodination of thyroacetic acid. The reaction involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3,3’,5, and 5’ positions .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetraiodothyroacetic acid typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetraiodothyroacetic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced to its corresponding diiodo derivatives under specific conditions.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of diiodo derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
科学的研究の応用
3,3’,5,5’-Tetraiodothyroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on thyroid hormone receptors and its role in regulating thyroid hormone activity.
Medicine: Investigated for its potential therapeutic applications in thyroid disorders and cancer treatment due to its anti-angiogenic properties.
作用機序
3,3’,5,5’-Tetraiodothyroacetic acid exerts its effects by acting as a thyrointegrin receptor antagonist. It blocks the actions of thyroid hormones such as L-thyroxine and 3,5,3’-triiodo-L-thyronine at the cell surface receptor for thyroid hormone on integrin αvβ3. This inhibition prevents the pro-angiogenesis actions of these hormones, leading to anti-angiogenic and anti-tumor activities .
類似化合物との比較
3,3’,5-Triiodothyroacetic acid: A triiodinated analog with similar biological activities but different potency and specificity.
L-thyroxine: The parent compound from which 3,3’,5,5’-Tetraiodothyroacetic acid is derived, with broader physiological effects.
3,5-Diiodo-L-thyronine: A diiodinated analog with distinct metabolic and physiological properties
Uniqueness: 3,3’,5,5’-Tetraiodothyroacetic acid is unique due to its high degree of iodination and its specific action as a thyrointegrin receptor antagonist. This specificity makes it particularly valuable in research focused on thyroid hormone regulation and anti-angiogenic therapies .
特性
分子式 |
C14H8I4O4 |
|---|---|
分子量 |
747.83 g/mol |
IUPAC名 |
2-[4-(4-hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C14H8I4O4/c15-7-5-12(8(16)4-11(7)19)22-14-9(17)1-6(2-10(14)18)3-13(20)21/h1-2,4-5,19H,3H2,(H,20,21) |
InChIキー |
RFVNLUMUAWLJCG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=C(C=C(C(=C2)I)O)I)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


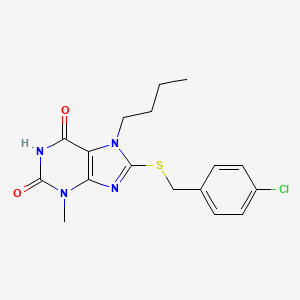
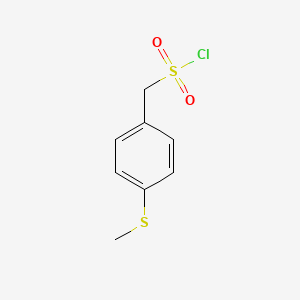
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)
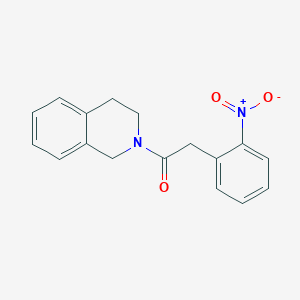
![1-[4-(Thiophen-2-YL)butyl]hydrazine](/img/structure/B12447228.png)
![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
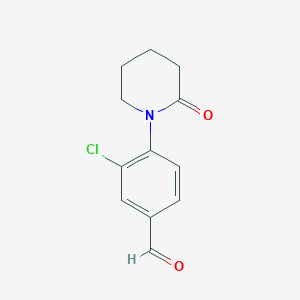
![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
